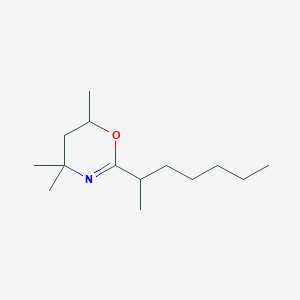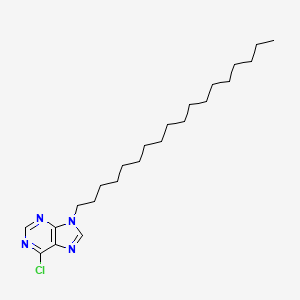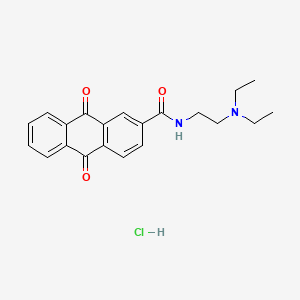
4-(Dimethylamino)-2-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-phenylbutanoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a dimethylamino group attached to a phenylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired acid. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-phenylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity and receptor binding, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)-2-phenylbutanoic acid can be compared with other similar compounds such as:
4-(Dimethylamino)benzoic acid: Both compounds contain a dimethylamino group, but differ in their overall structure and properties.
4-(Dimethylamino)pyridine: This compound is used as a nucleophilic catalyst in various chemical reactions.
4-(Dimethylamino)benzaldehyde: It is used in the synthesis of dyes and as a reagent in organic chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7468-02-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-phenylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-8-11(12(14)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
Clé InChI |
QXPZGAJQZGMTCZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)




